Ethyl (4-methylthiophenyl)acetate is a chemical compound with the molecular formula C11H14O2S . It is also known by other synonyms such as Ethyl (4-methylthiophenyl)acetate, ethyl [4-(methylsulfanyl)phenyl]acetate, and 4-(methylthio)phenylacetic acid ethyl ester .
The molecular structure of Ethyl (4-methylthiophenyl)acetate is represented by the InChI string: InChI=1/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9 . The Canonical SMILES representation is: CCOC(=O)CC1=CC=C(C=C1)SC . The molecular weight of the compound is 210.29 g/mol .
Ethyl (4-methylthiophenyl)acetate is an organic compound characterized by its ester functional group. It is derived from the reaction of 4-methylthiophenylacetic acid with ethanol. This compound is notable for its potential applications in pharmaceuticals and as a flavoring agent due to its aromatic properties.
The primary source of ethyl (4-methylthiophenyl)acetate is the synthesis from 4-methylthiophenylacetic acid, which can be obtained through various chemical reactions involving thiophenes and acetic acid derivatives. The synthesis routes often involve the use of reagents such as sodium methyl mercaptide and various solvents under controlled conditions .
Ethyl (4-methylthiophenyl)acetate belongs to the class of organic esters. Esters are formed from the reaction between an alcohol and a carboxylic acid, where one of the hydrogen atoms in the acid is replaced by an alkyl or aryl group. This compound specifically falls under the category of aromatic esters due to the presence of a thiophene ring.
The synthesis of ethyl (4-methylthiophenyl)acetate can be achieved through several methods, including:
The general reaction for synthesizing ethyl (4-methylthiophenyl)acetate can be represented as follows:
The reaction typically requires heating under reflux conditions to ensure complete conversion.
Ethyl (4-methylthiophenyl)acetate has a molecular formula of . The structure consists of a thiophene ring substituted with a methyl group at the para position relative to the ester functional group.
Ethyl (4-methylthiophenyl)acetate can undergo various chemical reactions typical of esters, including:
For hydrolysis, the reaction can be illustrated as follows:
The mechanism for the formation of ethyl (4-methylthiophenyl)acetate involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release water and form the ester.
Ethyl (4-methylthiophenyl)acetate has several scientific uses, including:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2